

# Technical Guide: Bisphenol AP-d5 as an Analytical Standard

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## Compound of Interest

Compound Name: *Bisphenol AP-d5*

Cat. No.: *B1153852*

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## Executive Summary

**Bisphenol AP-d5** (BPAP-d5) is the stable isotope-labeled analog of Bisphenol AP, a bisphenol derivative utilized in the synthesis of high-performance polycarbonates and epoxy resins. In analytical toxicology and environmental chemistry, BPAP-d5 serves as the critical Internal Standard (IS) for the quantification of trace Bisphenol AP levels via Isotope Dilution Mass Spectrometry (IDMS).

This guide details the physicochemical properties, synthesis logic, and validated LC-MS/MS protocols for utilizing BPAP-d5 to eliminate matrix effects and ensure regulatory-grade data accuracy.

## Part 1: Chemical Identity & Specifications

The following data establishes the baseline identity for **Bisphenol AP-d5**, distinguishing it from its non-labeled parent (CAS: 1571-75-1) and other bisphenol analogues.

Property	Specification
Chemical Name	4,4'-(1-Phenylethylidene)bisphenol-d5
IUPAC Name	4-[1-(4-hydroxyphenyl)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]phenol
CAS Number	2469555-57-3
Molecular Formula	C <sub>20</sub> H <sub>13</sub> D <sub>5</sub> O <sub>2</sub>
Exact Mass	295.1621 Da
Molecular Weight	295.39 g/mol
Isotopic Enrichment	≥ 98 atom % D
Chemical Structure	The deuterium label (d5) is located on the pendant phenyl ring derived from the acetophenone precursor. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Solubility	Methanol, Acetonitrile, DMSO; sparingly soluble in water.

## Structural Visualization

The d5-labeling occurs on the phenyl ring (C-ring) attached to the central quaternary carbon, providing a mass shift of +5 Da relative to the parent molecule. This specific labeling position is metabolically stable and prevents deuterium loss during ionization.

## Part 2: Synthesis & Isotope Labeling Logic

### Mechanistic Pathway

The synthesis of **Bisphenol AP-d5** follows an acid-catalyzed condensation mechanism, specifically designed to introduce the deuterium label via the ketone precursor.

- Precursors: Acetophenone-d5 (Ring-labeled; 2,3,4,5,6-pentadeuterioacetophenone) and excess Phenol (unlabeled).
- Catalyst: Strong acid (HCl or H<sub>2</sub>SO<sub>4</sub>) promoted by a thiol (e.g., 3-mercaptopropionic acid) to enhance para-selectivity.

- Reaction: The carbonyl oxygen of acetophenone-d5 is protonated, creating an electrophilic center that undergoes electrophilic aromatic substitution with two phenol molecules.

## Synthesis Workflow Diagram

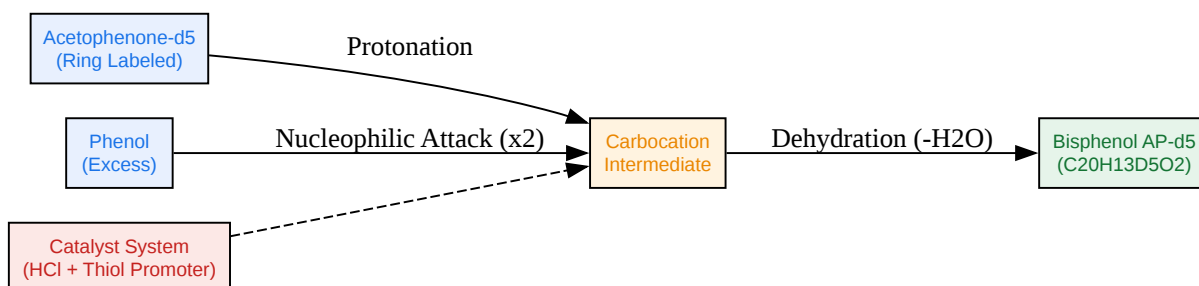


Figure 1: Acid-Catalyzed Synthesis of Bisphenol AP-d5

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Figure 1: The synthesis utilizes ring-deuterated acetophenone to ensure the label is placed on the non-phenolic ring, preserving the label integrity during phenolic metabolism or derivatization.

## Part 3: Analytical Application (LC-MS/MS)

### Rationale for Use

In complex matrices (serum, urine, wastewater), ion suppression can alter signal intensity by >50%. External calibration fails to correct for this. BPAP-d5, co-eluting with the analyte, experiences the exact same suppression/enhancement, rendering the Area Ratio (Analyte/IS) constant and accurate.

### Experimental Protocol: Trace Quantification in Serum[6]

#### 1. Standard Preparation

- Stock Solution: Dissolve 1 mg BPAP-d5 in 10 mL Methanol (100 µg/mL). Store at -20°C.
- Spiking Solution: Dilute stock to 100 ng/mL in 50:50 MeOH:H<sub>2</sub>O.

## 2. Sample Extraction (LLE)

- Step A: Aliquot 200  $\mu$ L serum into a glass tube.
- Step B (Internal Standard): Add 20  $\mu$ L BPAP-d5 Spiking Solution (Final conc: 10 ng/mL). Vortex 10s.
- Step C (Extraction): Add 2 mL MTBE (Methyl tert-butyl ether). Shake vigorously for 10 min.
- Step D: Centrifuge (3000 x g, 5 min). Transfer supernatant to a clean tube.
- Step E: Evaporate to dryness under N<sub>2</sub> stream. Reconstitute in 100  $\mu$ L 50:50 MeOH:H<sub>2</sub>O.

## 3. LC-MS/MS Parameters

- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7  $\mu$ m).
- Mobile Phase: (A) Water + 0.5 mM Ammonium Fluoride; (B) Methanol.
- Ionization: ESI Negative Mode.

## MRM Transition Table

The following Multiple Reaction Monitoring (MRM) transitions are recommended for specificity.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Role
Bisphenol AP	289.1 [M-H] <sup>-</sup>	211.1	25	Quantifier
Bisphenol AP	289.1 [M-H] <sup>-</sup>	93.0	35	Qualifier
Bisphenol AP-d5	294.1 [M-H] <sup>-</sup>	216.1	25	Internal Standard

Note: The mass shift of +5 is retained in the product ion (211 -> 216), confirming the stability of the labeled phenyl ring during fragmentation.

## Analytical Workflow Diagram

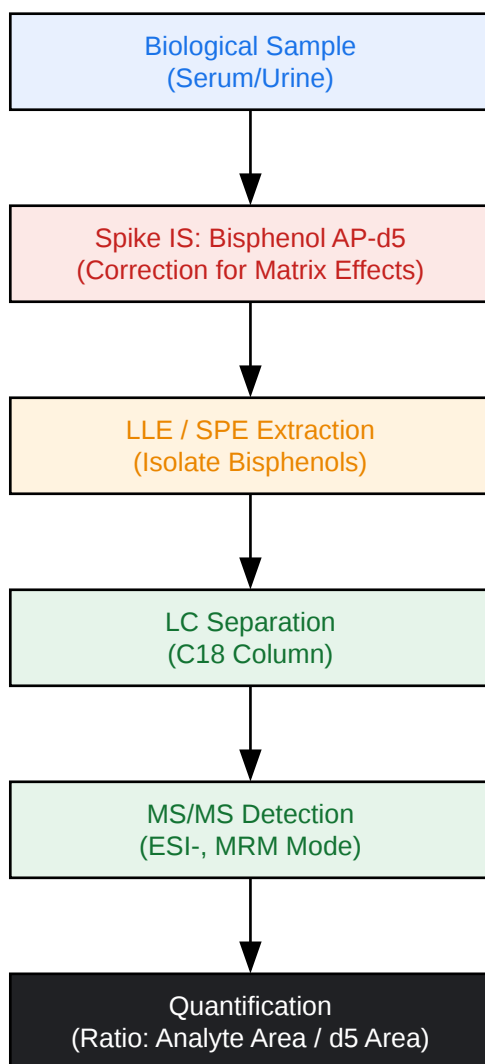


Figure 2: IDMS Workflow for Bisphenol AP Quantification

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Figure 2: The co-extraction and co-elution of BPAP-d5 with the analyte are essential for correcting recovery losses and ionization suppression.

## Part 4: Safety & Handling

- Storage: Store neat powder at -20°C under desiccant. Solutions in methanol are stable for 6 months at -80°C.
- Hazards: Like its parent compound, BPAP-d5 should be treated as a potential endocrine disruptor. Handle in a fume hood with nitrile gloves.

- Isotopic Purity Check: Before use in critical assays, verify the absence of "d0" (unlabeled) contribution. A blank injection of the IS should show <0.1% signal at the analyte's transition (289.1 -> 211.1).

## References

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## Sources

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